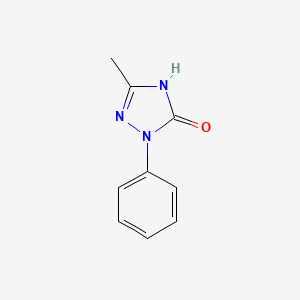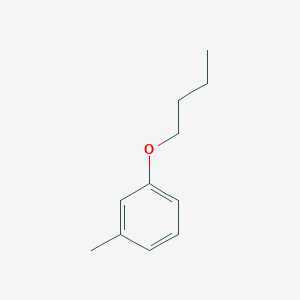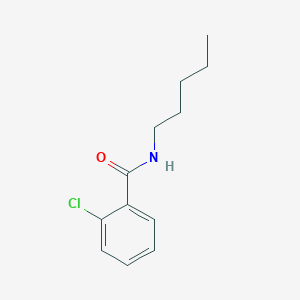
6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one
概要
説明
6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the chromen-2-one scaffold. Coumarin derivatives have been extensively studied due to their significant biological and pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one typically involves the nitration of 6-chloro-4-hydroxycoumarin. One common method includes the use of nitric acid and acetic acid at elevated temperatures (80-85°C) for 1.5 hours . The reaction proceeds as follows:
Stage 1: 6-Chloro-4-hydroxycoumarin is dissolved in chloroform and cooled to 0°C.
Stage 2: Red fuming nitric acid is added to the solution, and the mixture is stirred at 0°C for 1.5 hours.
Stage 3: The reaction mixture is quenched with water, and the organic layer is separated and treated with saturated sodium bicarbonate.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group using nitric acid.
Substitution: Chlorine and hydroxyl groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid at 80-85°C.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.
Major Products:
Reduction of the Nitro Group: Yields 6-Chloro-4-hydroxy-3-amino-2H-chromen-2-one.
Substitution Reactions: Can lead to various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, optical brighteners, and other industrial chemicals.
作用機序
The exact mechanism of action of 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is not fully understood. its biological effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the nitro group suggests potential involvement in redox reactions, while the hydroxyl and chlorine groups may facilitate binding to specific proteins or nucleic acids .
類似化合物との比較
4-Hydroxycoumarin: Lacks the chlorine and nitro groups, widely known for its anticoagulant properties.
6-Chloro-4-hydroxycoumarin: Similar structure but without the nitro group, used in various synthetic applications.
3-Nitro-4-hydroxycoumarin: Similar structure but without the chlorine group, studied for its biological activities.
Uniqueness: 6-Chloro-4-hydroxy-3-nitro-2H-chromen-2-one is unique due to the combined presence of chlorine, hydroxyl, and nitro groups on the chromen-2-one scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
6-chloro-4-hydroxy-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDIXRVYJPYHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715741 | |
| Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24922-34-7 | |
| Record name | 6-Chloro-4-hydroxy-3-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3342532.png)






![Ethanone, 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-oxido-1-piperazinyl]-, rel-](/img/structure/B3342582.png)
![2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B3342589.png)
